3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Fragment-based drug discovery Tuberculosis Structural biology

This 3-aryl-4-methyl-5-aminopyrazole is validated by a co-crystal structure with Mycobacterium tuberculosis malate synthase (PDB: 5CCZ, 2.14 Å), providing a defined binding mode for fragment-based lead discovery. Its 4-fluorophenyl substituent enables 19F NMR screening, while the 5-amine and pyrazole NH support orthogonal derivatization. With MW 191.20, cLogP ~2.2, and ≥98% purity, it meets fragment library criteria. Choose this compound for structure-guided optimization and fluorinated probe development.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 1093060-47-9
Cat. No. B3021392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS1093060-47-9
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
InChIKeySNBMBGHZPHKNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1093060-47-9): A 3,4-Disubstituted 5-Aminopyrazole Scaffold for Fragment-Based Drug Discovery


3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1093060-47-9) is a heterocyclic small molecule belonging to the 5-aminopyrazole class, characterized by a pyrazole core with a 4-fluorophenyl substituent at position 3, a methyl group at position 4, and a primary amine at position 5 [1]. The compound has a molecular formula of C₁₀H₁₀FN₃ and a molecular weight of 191.20 g/mol, with a calculated LogP of 2.11–2.23 and a topological polar surface area (tPSA) of 54.7 Ų . It is commercially available as a solid with a reported purity of ≥98% . Its primary documented application lies in fragment-based drug discovery against Mycobacterium tuberculosis, where its co-crystal structure with malate synthase (PDB: 5CCZ) has been solved at 2.14 Å resolution [2][3].

Why 3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine Cannot Be Simply Replaced with Other 5-Aminopyrazoles


The 5-aminopyrazole scaffold is widely recognized for its versatility in medicinal chemistry, with numerous analogs available that differ in their substitution patterns [1]. However, generic substitution among these analogs fails due to critical structural distinctions that govern both molecular recognition and physicochemical behavior. Unlike the des-methyl analog 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0), which lacks the 4-methyl substituent, the 4-methyl group in 1093060-47-9 introduces steric bulk that directly influences the compound's conformation and binding mode within enzyme active sites [2]. Furthermore, compared with regioisomers such as 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 62538-16-3) or N-substituted variants like 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine (CAS 618092-86-7), the precise 3-aryl-4-methyl-5-amino arrangement in 1093060-47-9 yields a unique hydrogen-bonding vector profile that cannot be replicated by repositioning substituents around the pyrazole ring [3]. These differences manifest in quantifiable variations in binding interactions, as evidenced by the compound's specific co-crystallization with Mycobacterium tuberculosis malate synthase (PDB: 5CCZ), a structural validation that does not automatically extend to its closest analogs [4].

Quantitative Differentiation of 3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine Against Structural Analogs


Co-Crystal Structure Validation in M. tuberculosis Malate Synthase: Evidence for a Defined Binding Mode Unavailable for Des-Methyl Analogs

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been co-crystallized with Mycobacterium tuberculosis malate synthase (GlcB), with the structure deposited as PDB entry 5CCZ at 2.14 Å resolution [1]. The electron density map unambiguously defines the compound's binding orientation within the active site, with the 4-fluorophenyl group occupying a hydrophobic pocket and the 5-amino group engaged in hydrogen bonding [2]. In contrast, the des-methyl analog 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0) lacks a corresponding co-crystal structure with this target, and no publicly available structural data exist to confirm whether the absence of the 4-methyl group alters binding geometry or occupancy [3].

Fragment-based drug discovery Tuberculosis Structural biology Malate synthase inhibition

Lipophilicity Modulation via 4-Methyl Substitution: Calculated LogP Difference of 0.46 Units Relative to Des-Methyl Analog

The 4-methyl group in 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine contributes to a calculated LogP (cLogP) of 2.11–2.23 . In comparison, the des-methyl analog 3-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 72411-52-0) has a cLogP of 1.65 . This difference of approximately 0.46 LogP units corresponds to a roughly 2.9-fold increase in octanol-water partition coefficient for the methylated compound, indicating measurably higher lipophilicity that may influence membrane permeability and protein binding characteristics .

Physicochemical properties Lipophilicity ADME Medicinal chemistry

Molecular Weight and PSA: Differentiation from Larger N-Substituted Analogs with Altered Drug-Likeness Parameters

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine has a molecular weight of 191.20 g/mol and a topological polar surface area (tPSA) of 54.7 Ų . These values place the compound well within fragment-like chemical space (MW < 300 Da, tPSA < 90 Ų). In contrast, the N-aryl substituted analog 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 618092-86-7) has a molecular weight of 281.33 g/mol (C₁₆H₁₄FN₃) and a correspondingly larger tPSA . The target compound's smaller size and lower tPSA make it inherently more suitable as a fragment starting point for lead optimization campaigns, whereas the larger analog represents a more elaborated scaffold that may have advanced further along the optimization pathway [1].

Drug-likeness Fragment library Lead optimization Physicochemical properties

Hydrogen Bond Donor/Acceptor Profile Distinct from 4-Aryl Regioisomers

The 3-aryl-4-methyl-5-amino substitution pattern of 1093060-47-9 positions the primary amine at the 5-position of the pyrazole ring, with hydrogen bond donor count = 2 and acceptor count = 2 . The regioisomer 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 62538-16-3) presents the same atom composition but with the fluorophenyl group relocated to position 4 and the methyl group to position 3 [1]. Although both compounds share identical molecular formula and hydrogen bond counts, the spatial orientation of the 5-amino group relative to the aryl substituent differs fundamentally, altering the vector of hydrogen bonding interactions available for target engagement [2].

Hydrogen bonding Regioisomer Molecular recognition Scaffold hopping

Commercially Documented Purity Specification of ≥98% Supporting Reproducible Fragment Screening

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is commercially supplied with a documented purity of ≥98% (NLT 98%) . This specification aligns with industry standards for fragment library compounds intended for biophysical screening and crystallography applications, where impurities can generate false positives or interfere with crystal formation [1]. While comparable purity levels are available for the des-methyl analog 3-(4-fluorophenyl)-1H-pyrazol-5-amine, the combination of ≥98% purity with the unique structural validation of PDB 5CCZ distinguishes this compound for applications requiring both chemical integrity and established structural precedent .

Chemical purity Fragment screening Quality control Procurement specification

Fluorine-Containing Fragment for ¹⁹F NMR Ligand-Observed Screening Applications

The presence of the 4-fluorophenyl substituent in 1093060-47-9 provides a ¹⁹F nucleus amenable to ¹⁹F NMR-based ligand-observed screening methods. ¹⁹F NMR enables detection of protein-ligand interactions via changes in fluorine chemical shift or relaxation properties, offering a label-free, high-sensitivity approach for fragment hit validation [1]. In contrast, chloro- or methoxy-substituted analogs such as 3-(4-chlorophenyl)-1H-pyrazol-5-amine and 3-(4-methoxyphenyl)-1H-pyrazol-5-amine lack this NMR-active fluorine handle, limiting their utility in ¹⁹F NMR workflows [2][3].

¹⁹F NMR Fragment screening Fluorine probe Biophysics

Procurement-Relevant Application Scenarios for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine


Fragment-Based Drug Discovery Against Mycobacterium tuberculosis Malate Synthase

This compound is uniquely positioned for fragment-based lead discovery targeting M. tuberculosis malate synthase (GlcB), a validated enzyme in the glyoxylate shunt pathway essential for persistent infection. The availability of a high-resolution co-crystal structure (PDB: 5CCZ, 2.14 Å) provides an experimentally validated starting point for structure-guided optimization [1]. Procurement is warranted when researchers require a fragment with a defined binding mode that can be rationally elaborated using the structural coordinates from 5CCZ, a resource that does not exist for the des-methyl analog [2]. The compound can be soaked into GlcB crystals for competitive displacement studies or used as a reference ligand in thermal shift assays.

¹⁹F NMR-Based Ligand Screening in Hit Validation Workflows

The 4-fluorophenyl substituent makes this compound compatible with ¹⁹F NMR ligand-observed screening, a biophysical technique that detects protein-ligand interactions via changes in the fluorine resonance signal [3]. This application scenario is not accessible to non-fluorinated analogs such as 3-(4-chlorophenyl)- or 3-(4-methoxyphenyl)-1H-pyrazol-5-amine. Researchers employing ¹⁹F NMR as an orthogonal hit validation method should procure this fluorinated aminopyrazole specifically for use as a probe, control, or screening library member in fluorine-detected binding assays.

Diversity-Oriented Synthesis Using a 5-Aminopyrazole Scaffold with Dual Reactive Handles

The compound contains two synthetically tractable functional groups: a primary aromatic amine at the 5-position and an unsubstituted pyrazole NH. This enables orthogonal derivatization strategies, including diazotization/Sandmeyer reactions on the 5-amine and N-alkylation/arylation at the pyrazole nitrogen [4]. The 4-methyl group remains inert under most reaction conditions, providing a stable substitution anchor while the fluorophenyl group offers additional opportunities for cross-coupling chemistry. This scaffold architecture supports the generation of diverse compound libraries through parallel synthesis, with procurement driven by the need for a validated building block with multiple points for chemical elaboration.

Fragment Library Construction Meeting Rule-of-Three Compliance

With a molecular weight of 191.20 g/mol, cLogP of 2.11–2.23, and hydrogen bond donors/acceptors each ≤2, this compound meets standard fragment library criteria (Rule of Three: MW < 300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [5]. Procurement for fragment library assembly is justified by its favorable physicochemical profile, commercial availability at ≥98% purity, and the presence of a fluorine atom for ¹⁹F NMR screening. The compound offers a balanced combination of fragment-like properties and structural validation (5CCZ) that is not uniformly available across all aminopyrazole analogs.

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